molecular formula C27H27N3O4 B3943231 2-(BENZOYLAMINO)-N~1~-(1-BENZYL-2-MORPHOLINO-2-OXOETHYL)BENZAMIDE

2-(BENZOYLAMINO)-N~1~-(1-BENZYL-2-MORPHOLINO-2-OXOETHYL)BENZAMIDE

Cat. No.: B3943231
M. Wt: 457.5 g/mol
InChI Key: NAUMYYBUQGWNQS-UHFFFAOYSA-N
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Description

2-(BENZOYLAMINO)-N~1~-(1-BENZYL-2-MORPHOLINO-2-OXOETHYL)BENZAMIDE is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their wide range of applications in medicinal chemistry, particularly as potential therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(BENZOYLAMINO)-N~1~-(1-BENZYL-2-MORPHOLINO-2-OXOETHYL)BENZAMIDE typically involves multi-step organic reactions. The starting materials often include benzoyl chloride, benzylamine, and morpholine. The reaction conditions may involve:

    Step 1: Formation of benzoyl chloride by reacting benzoic acid with thionyl chloride.

    Step 2: Reaction of benzoyl chloride with benzylamine to form N-benzylbenzamide.

    Step 3: Introduction of the morpholino group through nucleophilic substitution.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(BENZOYLAMINO)-N~1~-(1-BENZYL-2-MORPHOLINO-2-OXOETHYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis.

    Biology: As a probe to study biological pathways.

    Medicine: Potential therapeutic agent for treating diseases.

    Industry: Used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-(BENZOYLAMINO)-N~1~-(1-BENZYL-2-MORPHOLINO-2-OXOETHYL)BENZAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound may exert its effects by:

  • Binding to active sites of enzymes.
  • Modulating receptor activity.
  • Interfering with nucleic acid functions.

Comparison with Similar Compounds

Similar Compounds

  • N-benzylbenzamide
  • Morpholinobenzamide
  • Benzoylmorpholine

Uniqueness

2-(BENZOYLAMINO)-N~1~-(1-BENZYL-2-MORPHOLINO-2-OXOETHYL)BENZAMIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

2-benzamido-N-(1-morpholin-4-yl-1-oxo-3-phenylpropan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O4/c31-25(21-11-5-2-6-12-21)28-23-14-8-7-13-22(23)26(32)29-24(19-20-9-3-1-4-10-20)27(33)30-15-17-34-18-16-30/h1-14,24H,15-19H2,(H,28,31)(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAUMYYBUQGWNQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(BENZOYLAMINO)-N~1~-(1-BENZYL-2-MORPHOLINO-2-OXOETHYL)BENZAMIDE
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2-(BENZOYLAMINO)-N~1~-(1-BENZYL-2-MORPHOLINO-2-OXOETHYL)BENZAMIDE
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2-(BENZOYLAMINO)-N~1~-(1-BENZYL-2-MORPHOLINO-2-OXOETHYL)BENZAMIDE
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2-(BENZOYLAMINO)-N~1~-(1-BENZYL-2-MORPHOLINO-2-OXOETHYL)BENZAMIDE
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2-(BENZOYLAMINO)-N~1~-(1-BENZYL-2-MORPHOLINO-2-OXOETHYL)BENZAMIDE
Reactant of Route 6
2-(BENZOYLAMINO)-N~1~-(1-BENZYL-2-MORPHOLINO-2-OXOETHYL)BENZAMIDE

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